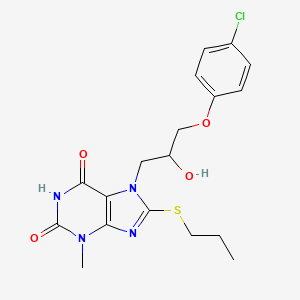
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H21ClN4O4S and its molecular weight is 424.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a purine base with various substituents. Its molecular formula is C17H21ClN4O3S, and it possesses several functional groups that may influence its biological interactions.
Biological Activity
1. Pharmacological Effects
Research indicates that this compound exhibits multiple pharmacological activities:
- Antiproliferative Activity : Studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated significant cytotoxic effects against breast cancer cells in vitro, with an IC50 value indicating effective dose levels for therapeutic applications .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. It showed promising results against several bacterial strains, suggesting potential as an antibacterial agent .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially reducing inflammation in various models of disease .
2. Mechanisms of Action
The biological activity of this compound is believed to involve several mechanisms:
- Adenosine Receptor Modulation : The compound may interact with adenosine receptors, influencing cellular signaling pathways related to inflammation and proliferation .
- Inhibition of Enzymatic Activity : Certain studies have indicated that it could inhibit specific enzymes involved in cancer progression and inflammation, although further research is needed to elucidate these pathways fully .
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal assessed the anticancer properties of the compound on human breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could be a candidate for further development in cancer therapeutics .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated that it inhibited bacterial growth effectively at concentrations lower than those typically required for standard antibiotics. This suggests its potential use as an alternative antimicrobial agent .
Data Tables
特性
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-propylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O4S/c1-3-8-28-18-20-15-14(16(25)21-17(26)22(15)2)23(18)9-12(24)10-27-13-6-4-11(19)5-7-13/h4-7,12,24H,3,8-10H2,1-2H3,(H,21,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSQNNDUQDWLDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














